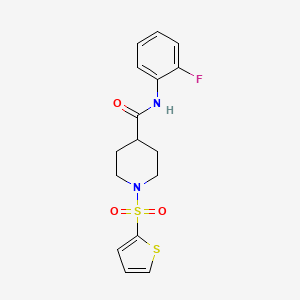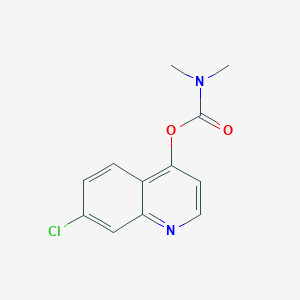
7-chloro-4-quinolinyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives, including those substituted with chloro groups and carbamate functionalities, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. While the specific compound "7-chloro-4-quinolinyl dimethylcarbamate" is not directly mentioned, related compounds such as 7-chloro-4-(substituted amino) quinolines and 2-(dimethylcarbamoyl)quinolines have been synthesized and studied for their properties and applications (Tewari et al., 2000; Ono & Hata, 1983).
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions including cyclization, substitution, and functional group transformations. For example, the synthesis of 7-chloro-4-(substituted amino) quinolines involved multiple steps starting from basic quinoline structures, indicating the complexity and versatility of synthetic routes for such compounds (Tewari et al., 2000).
Molecular Structure Analysis
Quinoline derivatives exhibit interesting structural features due to the presence of heterocyclic rings, substituents like chloro groups, and functional groups like carbamates. These structural elements significantly influence the molecular geometry, electronic structure, and physicochemical properties of these compounds.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, influenced by their functional groups and structural elements. For instance, photochemical reactions of 2-(dimethylcarbamoyl)quinolines have been studied, showcasing the reactivity of the carbamoyl group under specific conditions (Ono & Hata, 1983).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments and for their applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application of quinoline derivatives in medicinal chemistry and other areas. For example, the stability and physico-chemical properties of 7-chloro-3-[[N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride, a related compound, have been explored (Zamalloa et al., 1997).
Safety and Hazards
The safety data sheet for a similar compound, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride dihydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The future directions for “7-chloro-4-quinolinyl dimethylcarbamate” and similar compounds could involve further exploration of their biological activities. For instance, 7-chloro-4-aminoquinoline derivatives have shown potential as antimicrobial agents . Additionally, the chloroquine analogue 2-[[2-[(7-chloro-4-quinolinyl)amino]ethyl]amino]ethanol has shown potential in reducing parasitemia of both chloroquine-resistant and -sensitive strains of Plasmodium falciparum in vitro and P. berghei in vivo . These findings suggest that “7-chloro-4-quinolinyl dimethylcarbamate” and similar compounds could have potential applications in the treatment of various diseases.
特性
IUPAC Name |
(7-chloroquinolin-4-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15(2)12(16)17-11-5-6-14-10-7-8(13)3-4-9(10)11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLCBOSCJKXAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Chloroquinolin-4-yl dimethylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-chlorobenzamide](/img/structure/B5635555.png)
![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)
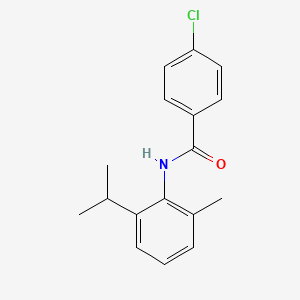
![2-(2-thienyl)imidazo[2,1-a]isoquinoline](/img/structure/B5635573.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)

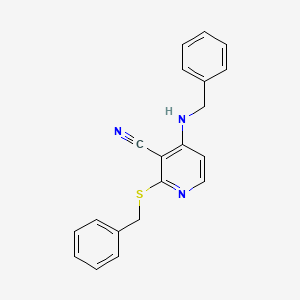
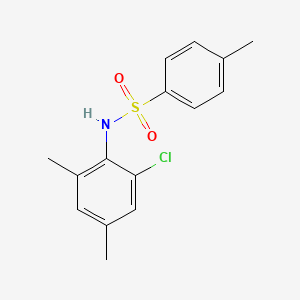
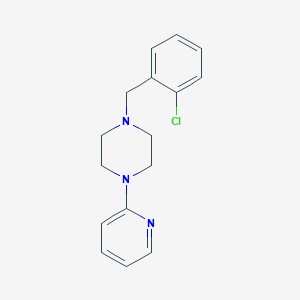
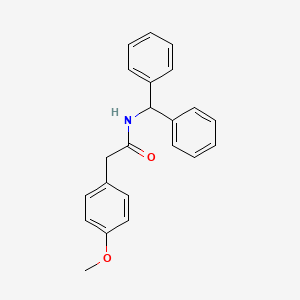
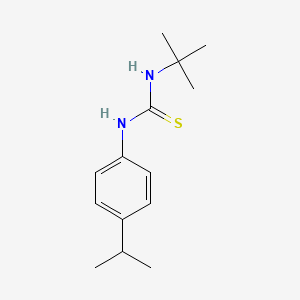
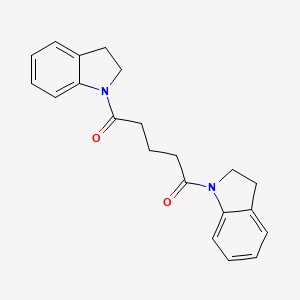
![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)
